N,N'-Bis(4-methyl-2-pyridinyl)-methanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine: is an organic compound characterized by the presence of two pyridine rings substituted with methyl groups at the 4-position, connected through a methanediamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the methanediamine linkage.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.
Scientific Research Applications
N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine has several scientific research applications, including:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound may serve as a building block for the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine involves its interaction with molecular targets through coordination bonds, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4-methyl-2-pyridinyl)ethanediamide
- N,N-Bis(4-methyl-2-pyridinyl)thiourea
- N,N-Bis[2-(4-pyridinyl)ethyl]hydroxylamine
Uniqueness
N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine is unique due to its specific structural features, such as the methanediamine linkage and the presence of methyl-substituted pyridine rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N'-bis(4-methylpyridin-2-yl)methanediamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-10-3-5-14-12(7-10)16-9-17-13-8-11(2)4-6-15-13/h3-8H,9H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONPXCQZLJPUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCNC2=NC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.